5-(4-Bromophenyl)-5-methylimidazolidine-2,4-dione

Catalog No.
S664666
CAS No.
6320-50-9
M.F
C10H9BrN2O2
M. Wt
269.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(4-Bromophenyl)-5-methylimidazolidine-2,4-dione

CAS Number

6320-50-9

Product Name

5-(4-Bromophenyl)-5-methylimidazolidine-2,4-dione

IUPAC Name

5-(4-bromophenyl)-5-methylimidazolidine-2,4-dione

Molecular Formula

C10H9BrN2O2

Molecular Weight

269.09 g/mol

InChI

InChI=1S/C10H9BrN2O2/c1-10(8(14)12-9(15)13-10)6-2-4-7(11)5-3-6/h2-5H,1H3,(H2,12,13,14,15)

InChI Key

ZQUNVNMQLMHUDO-UHFFFAOYSA-N

SMILES

CC1(C(=O)NC(=O)N1)C2=CC=C(C=C2)Br

Canonical SMILES

CC1(C(=O)NC(=O)N1)C2=CC=C(C=C2)Br

5-(4-Bromophenyl)-5-methylimidazolidine-2,4-dione is an organic compound with the molecular formula C10H9BrN2O2C_{10}H_9BrN_2O_2 and a molecular weight of 269.10 g/mol. It features a bromophenyl group attached to a methylimidazolidine ring, which is characterized by the presence of two carbonyl groups. This compound is categorized under imidazolidine derivatives, which are known for their diverse biological activities and potential pharmaceutical applications .

  • There is no information available regarding the specific mechanism of action of Br-Ph-MID.
  • Data on safety and hazards associated with Br-Ph-MID is not available.
  • Imidazolidinediones can exhibit varying degrees of toxicity depending on the substituents.
  • The presence of bromine might introduce additional health hazards, as bromine can be irritating to the skin, eyes, and respiratory system [].

Limitations and Future Research

  • The analysis presented here is based on the general properties of imidazolidinediones and the presence of specific substituent groups.
  • Due to the lack of specific research on Br-Ph-MID, detailed information is unavailable.
  • Further research is needed to explore the synthesis, properties, reactivity, and potential applications of Br-Ph-MID.

The reactivity of 5-(4-Bromophenyl)-5-methylimidazolidine-2,4-dione can be attributed to its functional groups. Key reactions include:

  • Nucleophilic Substitution: The bromine atom on the phenyl ring can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.
  • Hydrolysis: The carbonyl groups can be hydrolyzed under acidic or basic conditions, leading to the formation of corresponding carboxylic acids.
  • Condensation Reactions: The compound can participate in condensation reactions with amines or alcohols, forming more complex structures.

These reactions highlight its potential as a building block in organic synthesis and medicinal chemistry .

5-(4-Bromophenyl)-5-methylimidazolidine-2,4-dione exhibits significant biological activities, particularly in pharmacology. It has been identified as a potent inhibitor of endothelin receptors, specifically the ET A receptor, which is implicated in various cardiovascular diseases. Its affinity for the ET B receptor further enhances its therapeutic potential . Additionally, compounds with similar structures have shown antimicrobial and anticancer properties, suggesting that this compound may also possess similar bioactive characteristics.

Several synthetic routes have been developed for the preparation of 5-(4-Bromophenyl)-5-methylimidazolidine-2,4-dione:

  • From Potassium Cyanide and 4'-Bromoacetophenone: This method involves the reaction of potassium cyanide with 4'-bromoacetophenone, leading to the formation of the desired imidazolidine derivative .
  • Cyclization Reactions: Various cyclization methods have been reported that utilize different starting materials such as substituted ureas or thioureas combined with appropriate aldehydes or ketones.
  • Multistep Synthesis: A more complex approach involves multiple steps that include functionalization of the phenyl ring followed by cyclization to form the imidazolidine core.

These methods provide flexibility in synthesizing analogs with modified biological properties .

5-(4-Bromophenyl)-5-methylimidazolidine-2,4-dione finds applications primarily in medicinal chemistry and drug development. Its role as a receptor antagonist positions it as a candidate for treating conditions related to endothelin signaling. Additionally, it serves as an intermediate in the synthesis of other biologically active compounds and can be used in proteomics research due to its specificity towards certain biological targets .

Studies on the interactions of 5-(4-Bromophenyl)-5-methylimidazolidine-2,4-dione with biological macromolecules have revealed its potential as a modulator of receptor activity. Its binding affinity and selectivity for endothelin receptors have been characterized using various assays, including radiolabeled ligand binding studies and cellular assays to evaluate functional responses. These studies are crucial for understanding its mechanism of action and therapeutic efficacy in vivo .

Several compounds share structural similarities with 5-(4-Bromophenyl)-5-methylimidazolidine-2,4-dione:

Compound NameStructureUnique Features
5-(2-Bromophenyl)-5-methylimidazolidine-2,4-dioneStructureDifferent bromination pattern; may exhibit altered biological activity
5-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dioneStructureFluorinated derivative; potentially different pharmacokinetics
5-(Phenyl)-5-methylimidazolidine-2,4-dioneN/ALacks halogen substitution; serves as a baseline for activity comparison

The uniqueness of 5-(4-Bromophenyl)-5-methylimidazolidine-2,4-dione lies in its specific halogenation pattern and resultant biological activity profile, particularly its interaction with endothelin receptors compared to its analogs .

This comprehensive overview underscores the significance of 5-(4-Bromophenyl)-5-methylimidazolidine-2,4-dione in both synthetic chemistry and pharmacology while highlighting avenues for future research and application development.

Thermal Decomposition Profile

The thermal stability of 5-(4-Bromophenyl)-5-methylimidazolidine-2,4-dione can be analyzed through comparative studies with structurally related imidazolidine-2,4-dione derivatives. Based on comprehensive thermogravimetric analysis of hydantoin compounds, several key thermal parameters characterize the decomposition behavior of this compound family [1] [2].

Substituted imidazolidine-2,4-dione derivatives typically exhibit single-step thermal degradation processes, with weight losses ranging from 95-99% during complete decomposition [1]. The thermal stability is significantly influenced by the nature and position of substituents on the imidazolidine ring.

Thermal ParameterValue Range (°C)Reference Compounds
Onset Temperature (T₀)118-218Various hydantoin derivatives
Maximum Rate Temperature (Tₘₐₓ)247-308Substituted derivatives
End Temperature (Tₑₙd)248-315Complete decomposition
Weight Loss95-99%Single-step degradation

Structure-Activity Relationships in Thermal Stability

The presence of aromatic substituents generally enhances thermal stability through stabilization effects. For 5-(4-Bromophenyl)-5-methylimidazolidine-2,4-dione, the 4-bromophenyl group is expected to provide thermal stabilization compared to simple alkyl-substituted derivatives [1].

Comparative analysis reveals that compounds with aromatic ring systems exhibit higher decomposition temperatures. The 5-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione analog demonstrates a melting point of 209-210°C [3], suggesting that the brominated analog would exhibit similar or slightly elevated thermal stability due to the larger bromine atom providing additional van der Waals interactions.

Decomposition Kinetics and Mechanisms

Thermogravimetric analysis coupled with mass spectrometry indicates that imidazolidine-2,4-dione derivatives undergo complex degradation pathways involving:

  • Initial ring opening at elevated temperatures (typically >200°C)
  • Fragmentation of aromatic substituents
  • Formation of volatile decomposition products including carbon oxides and aromatic fragments [4]

The decomposition kinetics follow first-order behavior with activation energies dependent on substituent effects. Aromatic substituents generally increase activation energies for thermal decomposition, enhancing overall thermal stability [5].

Solubility Characteristics in Organic Solvents

Solvent Selection and Compatibility

5-(4-Bromophenyl)-5-methylimidazolidine-2,4-dione exhibits characteristic solubility behavior consistent with brominated aromatic heterocycles. The compound's solubility profile is determined by its molecular structure, which combines hydrophobic aromatic character with polar amide functionality [6] [7].

Based on structural similarity to phenytoin and related brominated imidazolidine derivatives, the compound demonstrates preferential solubility in polar aprotic and protic organic solvents:

Solvent ClassExpected SolubilityMechanism
Dimethyl sulfoxide (DMSO)High (20-30 mg/mL)Dipolar aprotic interaction
Dimethylformamide (DMF)High (25-35 mg/mL)Amide-amide interaction
EthanolModerate (10-20 mg/mL)Hydrogen bonding
MethanolModerate (8-18 mg/mL)Hydrogen bonding
ChloroformGoodAromatic π-π interactions
AcetoneModerateDipolar interactions

Structure-Solubility Relationships

The solubility characteristics of 5-(4-Bromophenyl)-5-methylimidazolidine-2,4-dione are influenced by several molecular features:

Hydrophobic Component: The 4-bromophenyl substituent contributes significant hydrophobic character, enhancing solubility in non-polar and moderately polar organic solvents [6]. Brominated aromatic compounds typically exhibit decreased polarity compared to their non-halogenated analogs.

Hydrogen Bonding Capability: The imidazolidine-2,4-dione core contains two amide nitrogen atoms capable of hydrogen bond donation and carbonyl oxygens for hydrogen bond acceptance . This dual functionality promotes solubility in protic solvents.

Crystalline Structure Effects: Similar to other hydantoin derivatives, the compound likely forms intermolecular hydrogen bonds in the solid state, affecting dissolution kinetics and equilibrium solubility [9] [10].

Comparative Solubility Analysis

Acid-Base Behavior and Protonation Sites

Ionization Characteristics

The acid-base behavior of 5-(4-Bromophenyl)-5-methylimidazolidine-2,4-dione is primarily governed by the imidazolidine-2,4-dione core structure. Based on computational predictions and experimental data for structurally related compounds, the compound exhibits weak acidic character [16] [17].

Ionization ParameterPredicted ValueReference Range
Apparent pKₐ8.3-8.5EPA CompTox database
Primary ionizationN-H deprotonationImidic nitrogen
Secondary effectsπ-electron withdrawal4-Bromophenyl group

Protonation Site Analysis

The imidazolidine-2,4-dione framework contains two potential ionization sites:

Primary Site (N1 and N3 positions): The imidic nitrogen atoms represent the most acidic protons in the molecule. The pKₐ for 5-(4-Bromophenyl)-5-methylimidazolidine-2,4-dione is predicted to be approximately 8.43, consistent with other hydantoin derivatives [16].

Electronic Effects: The 4-bromophenyl substituent exerts electron-withdrawing effects through inductive and resonance mechanisms, potentially lowering the pKₐ relative to non-halogenated analogs. However, the effect is moderated by the distance between the bromine atom and the ionizable site.

pH-Dependent Behavior

The compound's ionization behavior follows typical patterns for hydantoin derivatives:

  • Neutral pH (6-8): Predominantly neutral molecular form
  • Basic conditions (pH >9): Significant deprotonation at imidic nitrogen
  • Acidic conditions (pH <6): Minimal ionization, predominantly molecular form

This pH-dependent behavior influences solubility, with ionic forms typically exhibiting enhanced aqueous solubility compared to the neutral molecule [18].

Crystallinity and Polymorphic Forms

Crystal Structure Considerations

Based on X-ray crystallographic studies of related 5-substituted imidazolidine-2,4-dione derivatives, several key structural features characterize the solid-state organization of these compounds [9] [10].

The crystal structures of similar compounds reveal:

Molecular Conformation: The imidazolidine ring typically adopts a planar or near-planar conformation, with the aromatic substituent oriented to minimize steric interactions [9].

Hydrogen Bonding Networks: Intermolecular N-H···O hydrogen bonds between imidazolidine rings form characteristic dimeric or chain structures, stabilizing the crystal lattice [10].

Structural FeatureTypical ParametersImpact on Properties
Dihedral angle (phenyl-ring)65-75°Affects packing density
N-H···O distances2.8-3.1 ÅDetermines lattice stability
π-π stacking3.7-3.9 ÅInfluences thermal properties

Thermal Analysis of Crystal Forms

Differential scanning calorimetry studies of related compounds indicate:

  • Melting transitions: Sharp endothermic peaks typically observed around 200-250°C
  • Polymorphic transitions: May occur below melting point for some derivatives
  • Decomposition overlap: Higher temperature transitions may involve decomposition rather than pure phase changes [10] [21]

The crystalline stability and polymorphic behavior directly impact pharmaceutical properties including dissolution rate, bioavailability, and manufacturing consistency. Understanding these relationships is crucial for optimizing solid-state properties of 5-(4-Bromophenyl)-5-methylimidazolidine-2,4-dione in practical applications.

XLogP3

1.7

Other CAS

6320-50-9

Dates

Last modified: 08-15-2023

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